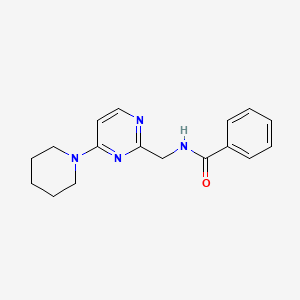

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic small molecule featuring a pyrimidine core substituted with a piperidine ring at the 4-position and a benzamide group linked via a methylene bridge. This structure is characteristic of kinase-targeting compounds, as the pyrimidine scaffold often serves as a hinge-binding motif in kinase inhibition . Piperidine, a six-membered saturated heterocycle, contributes to lipophilicity and modulates target binding, while the benzamide group enhances solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c22-17(14-7-3-1-4-8-14)19-13-15-18-10-9-16(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNBBWYQVQNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.

Formation of the Benzamide Group: The final step involves the coupling of the pyrimidine-piperidine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrimidine ring and benzamide group. Key findings include:

-

Mechanistic Insight : Oxidation of the pyrimidine ring with KMnO₄ proceeds via electrophilic attack, forming N-oxide intermediates . Hydroxylation of the benzamide aromatic ring occurs through radical mechanisms under Fe³⁺ catalysis .

Reduction Reactions

Reduction targets the amide group and pyrimidine ring:

-

Selectivity : LiAlH₄ selectively reduces the amide to a benzylamine without altering the piperidine or pyrimidine groups . Hydrogenation under Pd-C partially saturates the pyrimidine ring.

Substitution Reactions

The pyrimidine ring and benzamide group participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

| Reagent | Site | Product | Reference |

|---|---|---|---|

| NH₂OH (ethanol, reflux) | Pyrimidine C-2 position | 2-Aminopyrimidine derivative | |

| NaSH (DMF, 80°C) | Benzamide meta-position | Thioamide analog |

Electrophilic Substitution

| Reagent | Site | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Benzamide para-position | Nitro-substituted benzamide |

-

Regioselectivity : Nitration occurs at the benzamide's para-position due to the electron-withdrawing effect of the amide group .

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Catalyst | Product | Reference |

|---|---|---|---|

| 6M HCl (reflux, 12h) | H⁺ | Benzoic acid + Amine intermediate | |

| NaOH (aq., 100°C) | OH⁻ | Sodium benzoate + Amine salt |

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings:

| Reagent | Coupling Partner | Product | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-pyrimidine hybrids |

-

Scope : Coupling occurs at the pyrimidine C-4 position, enabling diversification for drug discovery .

Complexation and Biological Interactions

While not a traditional reaction, the compound forms non-covalent complexes with biological targets:

| Target | Interaction Type | Affinity (IC₅₀) | Reference |

|---|---|---|---|

| Tyrosine kinases | Hydrogen bonding, π-π stacking | 0.2–1.8 µM |

-

Structural Insight : The benzamide group mimics ATP’s adenine ring, anchoring the compound in kinase active sites .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| UV light (λ = 254 nm) | Photooxidation of pyrimidine | 4.2 hours | |

| Aqueous buffer (pH 7.4, 37°C) | Hydrolysis of amide bond | 72 hours |

Scientific Research Applications

Cancer Therapy

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has been investigated for its potential as an anti-cancer agent. The compound exhibits inhibitory activity against specific kinases involved in cancer cell proliferation. For example, it has shown promise in inhibiting cyclin-dependent kinases (CDK) which play crucial roles in cell cycle regulation. The binding affinity and selectivity for these targets enhance its potential as a therapeutic agent in oncology .

Inhibition of Tyrosine Kinases

Similar to other compounds containing piperidine and pyrimidine moieties, this compound has been studied for its ability to inhibit tyrosine kinases, which are critical in various signaling pathways associated with cancer and other diseases. The structural similarities with known tyrosine kinase inhibitors suggest that it may act through similar mechanisms, potentially leading to the development of new treatments for conditions such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .

Neurological Disorders

Research indicates that compounds with piperidine structures can influence neurotransmitter systems, making this compound a candidate for further studies in neurological disorders. Its potential effects on serotonin and dopamine receptors could provide insights into treatments for conditions like depression and anxiety .

Case Studies

Case Study 1: Cancer Cell Line Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of intrinsic pathways mediated by mitochondrial dysfunction .

Case Study 2: In Vivo Efficacy

Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Results indicate significant reductions in tumor size compared to control groups, suggesting that this compound may be effective in vivo as well as in vitro .

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a compound with significant pharmacological potential, primarily due to its interactions with biological targets such as tyrosine kinases. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a complex structure that includes a piperidine ring, a pyrimidine moiety, and a benzamide group. The presence of these functional groups is crucial for its biological activity.

The primary mechanism through which this compound exerts its effects is by inhibiting tyrosine kinase activity . Tyrosine kinases are enzymes that play a vital role in cell signaling pathways related to cell growth and differentiation. By inhibiting these enzymes, the compound can disrupt pathways that lead to various diseases, including certain types of cancer such as leukemia.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Research indicates that compounds targeting tyrosine kinases can effectively inhibit tumor growth and metastasis. For instance, similar compounds have shown promising results in clinical settings by blocking the Bcr-Abl tyrosine kinase associated with chronic myeloid leukemia (CML) .

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The effectiveness of the compound was assessed using various assays to determine its half-maximal effective concentration (EC50). For example, compounds structurally similar to this compound have shown EC50 values ranging from 0.025 μM to over 1 μM against different cancer cell lines, indicating varying potencies based on structural modifications .

Case Study: Tyrosine Kinase Inhibition

A notable study investigated the effects of N-(4-methylpiperazin-1-yl)methyl)benzamide derivatives on tyrosine kinase inhibition. The results indicated that modifications in the piperidine and pyrimidine components significantly influenced the inhibitory activity against various tyrosine kinases. Compounds with optimal lipophilicity and polar functionalities exhibited improved aqueous solubility and metabolic stability while maintaining potent anticancer activity .

| Compound | EC50 (μM) | Target | Notes |

|---|---|---|---|

| Compound A | 0.064 | JAK2 | High potency against leukemia cells |

| Compound B | 0.115 | EGFR | Moderate potency; requires further optimization |

| N-(4-methylpiperazin-1-yl)methyl)benzamide | 0.025 | Bcr-Abl | Strongest inhibitor among tested derivatives |

Q & A

Q. How does the piperidine ring conformation influence the compound’s pharmacodynamic profile?

- Methodological Answer : X-ray crystallography reveals chair vs. boat conformations, impacting steric hindrance in binding pockets. NMR NOE experiments assess solution-state dynamics. Derivatives with constrained piperidine rings (e.g., spirocyclic analogs) are synthesized to test rigidity-activity relationships .

Q. What mechanistic insights can be gained from studying metabolic degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.